N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is a synthetic small molecule characterized by a benzodioxol moiety fused to a chromen-4-one scaffold, with a 4-methylbenzamide substituent at the 2-position. This compound’s structure combines aromaticity, hydrogen-bonding capability (via the amide group), and lipophilic regions (benzodioxol and methylbenzamide), which may influence its solubility, bioavailability, and target interactions. The benzodioxol group is often introduced through nucleophilic substitution or Suzuki coupling, as demonstrated in the synthesis of ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)23(27)25-24-21(16-10-11-19-20(12-16)29-13-28-19)22(26)17-4-2-3-5-18(17)30-24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNYVMRLSGGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Synthesis of the Chromenone Structure: The chromenone core can be constructed through a series of condensation reactions involving salicylaldehyde and appropriate diketones.
Coupling Reactions: The final step involves coupling the benzodioxole and chromenone intermediates with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzodioxole and chromenone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide serves as a precursor in the synthesis of complex organic molecules and is utilized as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for developing new synthetic pathways in organic chemistry .
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests its potential use in developing new antibacterial agents .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Medicine
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is being investigated for therapeutic applications, particularly in drug development targeting cancer and viral infections. Its interaction with specific molecular targets may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of synthesized compounds, derivatives of N-[3-(2H-1,3-benzodioxol-5-yl)-4-benzamide] were shown to effectively inhibit bacterial growth. The results highlighted the compound's potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The mechanism involved the modulation of signaling pathways that regulate cell survival and death .
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
*Estimated via analogous chromenone derivatives.
Key Observations
Substituent Impact on Bioavailability: The trifluoromethyl and imidazole groups in the ABLT315I inhibitor increase lipophilicity (LogP ~4.1), contributing to its low oral bioavailability (12%). Ethyl ester derivatives (e.g., ) exhibit higher bioavailability (22%) despite high LogP (~5.0), likely due to esterase-mediated hydrolysis enhancing solubility.
The biphenyl sulfonamido group in introduces steric bulk, enabling dual enzyme inhibition (5-LOX and PGES-1), whereas the target compound’s methylbenzamide group may favor single-target binding.
Synthetic Challenges :
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a chromenone derivative. Its molecular formula is , with a molecular weight of approximately 321.35 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.35 g/mol |
| Key Functional Groups | Benzodioxole, Chromenone |
Research indicates that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
- Anti-inflammatory Effects : Evidence suggests that this compound can reduce inflammation markers, potentially making it useful in treating inflammatory diseases.
Anticancer Activity
A study evaluating the anticancer properties of this compound revealed significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase II |
The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Antioxidant Activity
In vitro assays demonstrated that the compound exhibited strong radical scavenging activity with an EC50 value comparable to well-known antioxidants such as ascorbic acid. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them .
Anti-inflammatory Potential
In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide significantly reduced the release of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests its potential application in treating conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted chromen-4-one derivatives with benzodioxole-containing aldehydes. For example, in analogous compounds (e.g., benzodioxole-imidazole hybrids), ketone intermediates are synthesized via Claisen-Schmidt condensation under alkaline conditions (e.g., 50% KOH in ethanol, 48-hour stirring) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Yield improvements are achieved via vacuum liquid chromatography (VLC) with hexane:ethyl acetate gradients .
- Key Data :
| Reaction Step | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldol Condensation | Ethanol | KOH (50%) | 48 | 65–75 | |
| Cyclization | DCM | N/A | 24 | 80–85 |
Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, in related chromen-4-one derivatives, SCXRD revealed dihedral angles between aromatic rings (e.g., 6.2° and 8.2° for benzodioxole and chromenone moieties) . Complementary techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., downfield shifts for carbonyl groups at δ ~180 ppm).
- FT-IR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in anisotropic displacement parameters or occupancy factors often arise. Use SHELXL's constraint options (e.g.,
AFIXfor hydrogen placement) and validate with R-factor convergence (target: R1 < 0.05). For twinned crystals, employ twin-law matrices in SHELXTL . Cross-validate with DFT-calculated bond lengths (e.g., C–O bond deviations >0.02 Å indicate refinement errors) . - Case Study : In a benzodioxole-chromenone hybrid, misassigned hydrogen bonding (O–H⋯O) was corrected by re-examining Fourier difference maps and applying distance restraints (O–H = 0.84 Å) .
Q. What computational strategies are effective for predicting biological activity and structure-activity relationships (SAR)?
- Methodological Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal Cyp51 for antifungal activity). Validate with experimental IC50 values .
QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. For benzodioxole derivatives, lipophilicity (clogP ~3.5) correlates with membrane penetration .
MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
Q. How should researchers address conflicting bioactivity data across assays (e.g., antifungal vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Curves : Compare IC50 (antifungal) vs. CC50 (cytotoxicity) values. A selectivity index (SI = CC50/IC50) >10 indicates therapeutic potential .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. For example, RNA-seq of treated Candida albicans may reveal overexpression of efflux pumps (e.g., CDR1/2) .
- Data Table :
| Assay Type | Target | IC50 (µM) | CC50 (µM) | SI | Reference |
|---|---|---|---|---|---|
| Antifungal | C. albicans | 2.1 | 45.3 | 21.6 | |
| Cytotoxicity | HEK293 | N/A | 45.3 | N/A |
Q. What are best practices for optimizing solubility and bioavailability in derivatives of this compound?
- Methodological Answer :
- Salt Formation : Co-crystallize with sodium pivalate to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the benzamide moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
